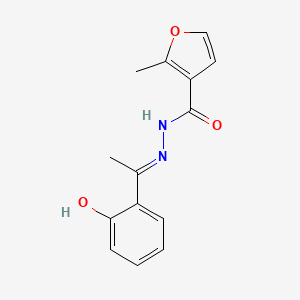![molecular formula C25H23N5O2S B11983749 5-(3,4-dimethoxyphenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11983749.png)
5-(3,4-dimethoxyphenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-dimethoxyphenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a carbazole moiety, and a dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Carbazole Moiety: The carbazole moiety can be introduced via a condensation reaction with an aldehyde or ketone, forming a Schiff base.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a nucleophilic substitution reaction, often using a halogenated precursor.
Formation of the Hydrosulfide Group: The hydrosulfide group can be introduced through a thiolation reaction, typically using a thiol reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imine (Schiff base) linkage, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its triazole and carbazole moieties are known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, the compound is studied for its potential use in materials science. Its unique electronic properties make it a candidate for the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 5-(3,4-dimethoxyphenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The carbazole moiety can intercalate with DNA, affecting gene expression and cellular processes. The hydrosulfide group can undergo redox reactions, influencing cellular redox balance and signaling pathways.
相似化合物的比较
Similar Compounds
- **5-(3,4-dimethoxyphenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazole
- **5-(3,4-dimethoxyphenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-thiadiazole
- **5-(3,4-dimethoxyphenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-(3,4-dimethoxyphenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide lies in its combination of functional groups. The presence of the hydrosulfide group, along with the triazole and carbazole moieties, provides a unique set of chemical and biological properties that are not found in the similar compounds listed above.
属性
分子式 |
C25H23N5O2S |
|---|---|
分子量 |
457.5 g/mol |
IUPAC 名称 |
3-(3,4-dimethoxyphenyl)-4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C25H23N5O2S/c1-4-29-20-8-6-5-7-18(20)19-13-16(9-11-21(19)29)15-26-30-24(27-28-25(30)33)17-10-12-22(31-2)23(14-17)32-3/h5-15H,4H2,1-3H3,(H,28,33)/b26-15+ |
InChI 键 |
AHJGRQLGQJNBPQ-CVKSISIWSA-N |
手性 SMILES |
CCN1C2=C(C=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C51 |
规范 SMILES |
CCN1C2=C(C=C(C=C2)C=NN3C(=NNC3=S)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C51 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11983666.png)
![1-[4-(1-Hydroxyethyl)phenyl]ethanol](/img/structure/B11983669.png)

![2-((E)-{[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B11983677.png)




![ethyl 4-({[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B11983735.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B11983741.png)

![Ethyl 4-{[(2-{[(pentyloxy)carbonyl]amino}ethoxy)carbonyl]amino}benzoate](/img/structure/B11983752.png)
![8-[(2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11983760.png)

